molecular formula C20H16N4O6S2 B2921222 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 893146-85-5

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2921222
CAS No.: 893146-85-5
M. Wt: 472.49
InChI Key: ANQBSWAJTRRGKD-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to two benzo[d][1,3]dioxole moieties via a thioether-acetamide bridge.

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiadiazole ring, thioether coupling, and amidation. For example, analogous compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives () are synthesized via refluxing thiol intermediates with potassium carbonate in acetone, followed by recrystallization . Similarly, benzo[d][1,3]dioxole-containing compounds often utilize coupling agents like EDC/HOBt in DMF for amide bond formation .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c25-17(21-7-11-1-3-13-15(5-11)29-9-27-13)8-31-20-24-23-19(32-20)22-18(26)12-2-4-14-16(6-12)30-10-28-14/h1-6H,7-10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQBSWAJTRRGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural components of this compound include benzo[d][1,3]dioxole moieties and thiadiazole rings, which are known to enhance biological activity through various mechanisms.

Chemical Structure

The compound's molecular formula is C22H20N4O5SC_{22}H_{20}N_{4}O_{5}S, and it possesses a molecular weight of approximately 440.49 g/mol. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) contributes to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial activity. Specifically, the incorporation of thiadiazole rings has been shown to enhance the efficacy against various bacterial strains. For instance:

  • Mur Ligases Inhibition : The compound has been reported to inhibit Mur ligases (MurD and MurE), enzymes critical for bacterial cell wall synthesis. This inhibition can lead to effective antimicrobial action against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines. For example:

  • Cytotoxicity Assays : Compounds with structural similarities have shown IC50 values in the micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These findings suggest potential therapeutic applications for the compound in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Certain analogs may interfere with cell cycle progression in cancer cells.

Research Findings and Case Studies

StudyFindings
Demonstrated inhibition of Mur ligases with potential antimicrobial effects against MRSA.
Reported IC50 values indicating significant cytotoxicity against HCT-116 and MCF-7 cell lines.
Explored structure-activity relationships highlighting the importance of thiadiazole and dioxole moieties in enhancing biological activity.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability : The dual benzo[d][1,3]dioxole groups in the target compound likely enhance membrane permeability compared to furan or isoxazole analogs .

Cytotoxic Potential: Analogs with chlorophenyl or oxadiazole groups (e.g., ) demonstrate cytotoxic activity, suggesting the target compound may share similar mechanisms .

Structural Similarity and MOAs : highlights that compounds with shared scaffolds (e.g., thiadiazole-thioether cores) often target overlapping protein networks, such as kinases or tubulin .

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